Ethyl (2R)-2-(6-(thienylmethoxy)hexyl)oxirane-2-carboxylate
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Overview
Description
Ethyl (2R)-2-(6-(thienylmethoxy)hexyl)oxirane-2-carboxylate is a complex organic compound that features an oxirane ring, a thienylmethoxy group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-(6-(thienylmethoxy)hexyl)oxirane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a thienylmethoxy-substituted hexanol with an epoxide precursor under basic conditions to form the oxirane ring. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of flow microreactor systems, which offer enhanced control over reaction parameters and improved efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-(6-(thienylmethoxy)hexyl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes.
Scientific Research Applications
Ethyl (2R)-2-(6-(thienylmethoxy)hexyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2R)-2-(6-(thienylmethoxy)hexyl)oxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways. The thienylmethoxy group may contribute to the compound’s binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Ethyl (2R)-2-(6-(thienylmethoxy)hexyl)oxirane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl (2R)-2-(6-(phenylmethoxy)hexyl)oxirane-2-carboxylate: Similar structure but with a phenyl group instead of a thienyl group.
Ethyl (2R)-2-(6-(methoxymethyl)hexyl)oxirane-2-carboxylate: Similar structure but with a methoxymethyl group instead of a thienyl group.
The uniqueness of this compound lies in its thienylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
327969-65-3 |
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Molecular Formula |
C16H24O4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl 2-[6-(thiophen-2-ylmethoxy)hexyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C16H24O4S/c1-2-19-15(17)16(13-20-16)9-5-3-4-6-10-18-12-14-8-7-11-21-14/h7-8,11H,2-6,9-10,12-13H2,1H3 |
InChI Key |
RNZMNEMNYRDQOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCCCCOCC2=CC=CS2 |
Origin of Product |
United States |
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